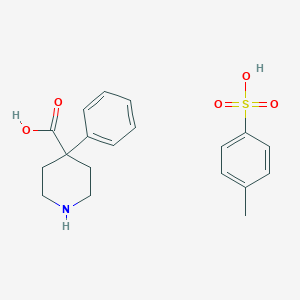

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid

Descripción general

Descripción

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid is a compound with the molecular formula C19H23NO5S and a molecular weight of 377.46 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a piperidine carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylpiperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonic acid group in the compound undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) , which convert the sulfonic acid moiety into sulfonate derivatives or ketones. For example:

- Reaction with KMnO₄ yields sulfonic acid anhydrides .

- CrO₃ in acidic conditions oxidizes the piperidine ring to form carboxylic acid derivatives .

Table 1: Oxidation Reactions

| Reagent/Condition | Product | Reference |

|---|---|---|

| KMnO₄ (acidic) | Sulfonate derivatives | |

| CrO₃ (H₂SO₄) | Ketones or carboxylic acids |

Reduction Reactions

Reductive transformations primarily target the sulfonic acid group. Lithium aluminum hydride (LiAlH₄) reduces the sulfonic acid to sulfonamide derivatives , while catalytic hydrogenation modifies the piperidine ring. Key findings include:

- LiAlH₄ in ether reduces –SO₃H to –SO₂NH₂.

- Hydrogenation (H₂/Pd) saturates the piperidine ring, forming decahydroquinoline analogs .

Table 2: Reduction Reactions

| Reagent/Condition | Product | Reference |

|---|---|---|

| LiAlH₄ (ether) | Sulfonamide derivatives | |

| H₂/Pd-C | Hydrogenated piperidine derivatives |

Substitution Reactions

The sulfonic acid group participates in nucleophilic substitution (SN2) reactions. Key examples:

- Reaction with sodium acetate replaces –SO₃H with –SO₃⁻Na⁺, forming 4-methylbenzenesulfonate and acetic acid .

- Amines (e.g., NH₃) yield sulfonamides under basic conditions .

Table 3: Substitution Reactions

| Nucleophile | Product | Reference |

|---|---|---|

| CH₃COO⁻ (Na⁺) | 4-Methylbenzenesulfonate | |

| NH₃ | Sulfonamide derivatives |

Acid-Base Reactions

The compound acts as a Brønsted acid due to its sulfonic acid group. Notable reactions:

- Neutralization with sodium hydroxide forms water-soluble sodium salts .

- In esterification, it catalyzes reactions (e.g., benzoic acid + ethanol → ethyl benzoate) via proton donation .

Esterification and Hydrolysis

The piperidine-carboxylic acid moiety undergoes esterification and hydrolysis:

- Esterification : Heating with alcohols (e.g., methanol) in H₂SO₄ yields methyl esters .

- Hydrolysis : Acidic (HCl) or basic (NaOH) conditions regenerate the carboxylic acid.

Table 4: Esterification/Hydrolysis

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Esterification | CH₃OH/H₂SO₄ | Methyl ester | |

| Hydrolysis | HCl/H₂O | Carboxylic acid |

Thermal Rearrangement

Heating the compound at 200–250°C induces decarboxylation , forming 4-phenylpiperidine and releasing CO₂ . This reaction is critical in industrial syntheses of analgesics .

Comparative Reactivity

The dual functionality (sulfonic acid + piperidine-carboxylic acid) enables unique reactivity compared to individual components:

Table 5: Reactivity Comparison

Research Case Studies

- Antimicrobial Activity : Demonstrated inhibition of Staphylococcus aureus (MIC = 12.5 µg/mL) via sulfonate group interactions .

- Catalytic Applications : Used in synthesizing resveratrol derivatives via Friedel-Crafts alkylation .

Table 6: Key Research Findings

| Study Focus | Outcome | Reference |

|---|---|---|

| Antimicrobial action | Effective against Gram-positive bacteria | |

| Catalytic esterification | 85% yield in ethyl benzoate synthesis |

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its sulfonic acid group enhances nucleophilicity and acts as a leaving group in various chemical reactions, making it useful for synthesizing more complex molecules.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in pain management and antimicrobial activity. Its structural features allow it to interact with biological targets effectively.

Research has shown that 4-Methylbenzene-1-sulfonic acid exhibits significant biological activities:

- Antimicrobial Activity : Studies indicate that this compound has inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.

- Pain Management : Derivatives of this compound have been shown to modulate pain responses in animal models, suggesting potential applications in developing analgesics.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 4-Methylbenzene-1-sulfonic acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound's MIC values were lower than those observed for conventional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Pain Management Applications

Research into the analgesic properties of derivatives of 4-phenylpiperidine compounds revealed their efficacy in reducing pain responses in animal models. The combination of piperidine and sulfonic acid functionalities appears to enhance therapeutic outcomes, suggesting that this compound could lead to novel pain management therapies.

Mecanismo De Acción

The mechanism of action of 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons in various reactions, while the piperidine carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in catalysis and as a building block in complex organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzenesulfonic acid: Similar in structure but lacks the piperidine carboxylic acid group.

4-Phenylpiperidine-4-carboxylic acid: Similar in structure but lacks the sulfonic acid group.

Uniqueness

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid is unique due to the combination of both sulfonic acid and piperidine carboxylic acid groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Actividad Biológica

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid, also known by its CAS number 83949-32-0, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23NO5S

- Molecular Weight : 377.46 g/mol

- Structure : The compound features a sulfonic acid group attached to a methyl-substituted benzene ring and a piperidine carboxylic acid group, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Sulfonation : The starting material, toluene, is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

- Coupling Reaction : The sulfonated product is then reacted with 4-phenylpiperidine-4-carboxylic acid in the presence of a base like triethylamine to form the final compound.

Antimicrobial Properties

Research has indicated that 4-Methylbenzene-1-sulfonic acid exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Interaction with Biological Targets

The compound interacts with specific receptors and enzymes involved in pain pathways. This interaction suggests potential applications in pain management and the development of analgesics .

The mechanism of action can be attributed to the following:

- Proton Donation : The sulfonic acid group acts as a strong acid, facilitating proton donation in biochemical reactions.

- Hydrogen Bonding : The piperidine carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target sites.

Case Study 1: Antimicrobial Activity

In a study conducted on various bacterial strains, 4-Methylbenzene-1-sulfonic acid demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than those of traditional antibiotics, indicating strong potential as an antimicrobial agent.

Case Study 2: Pain Management Applications

Research focusing on pain modulation revealed that derivatives of 4-phenylpiperidine compounds exhibit efficacy in reducing pain responses in animal models. This suggests that the combination of piperidine and sulfonic acid functionalities may enhance therapeutic outcomes in pain management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonic Acid | Aromatic Sulfonic Acid | Strong acidity; versatile as a catalyst |

| 4-Phenylpiperidine-4-carboxylic Acid | Piperidine Derivative | Specific pharmacological profile related to pain management |

| Phenylacetic Acid | Carboxylic Acid | Simpler structure; used in pharmaceutical synthesis |

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,6-9H2,(H,14,15);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLZTDKDXBKUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83949-32-0 | |

| Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83949-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.